5-Brom-6-methylpicolinonitril

Übersicht

Beschreibung

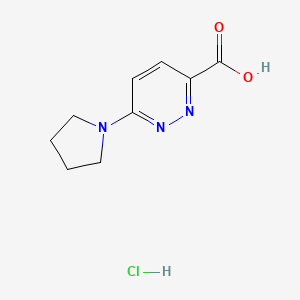

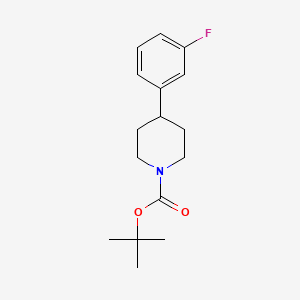

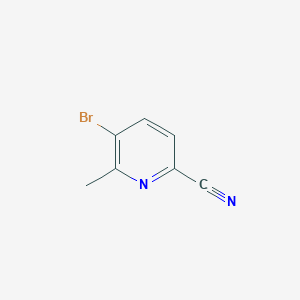

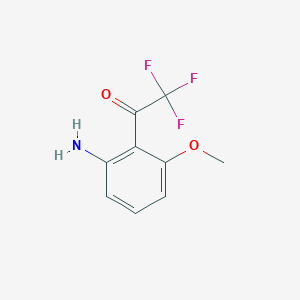

5-Bromo-6-methylpicolinonitrile is a chemical compound with the CAS Number: 1173897-86-3 . It has a linear formula of C7H5BrN2 and a molecular weight of 197.03 .

Molecular Structure Analysis

The InChI code for 5-Bromo-6-methylpicolinonitrile is 1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromo-6-methylpicolinonitrile is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.08 cm/s .Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie wird 5-Brom-6-methylpicolinonitril als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Seine Struktur ist entscheidend für die Entwicklung neuer Medikamente, insbesondere im Bereich der Chinolin-basierten Medikamente, die für ihre antibakteriellen und antimalariellen Eigenschaften bekannt sind .

Materialwissenschaften

Die komplexe Molekülstruktur der Verbindung eignet sich für Anwendungen in den Materialwissenschaften, wo sie bei der Synthese von fortschrittlichen Materialien verwendet wird. Ihre Vielseitigkeit ermöglicht die Entwicklung neuartiger Materialien mit spezifischen gewünschten Eigenschaften.

Chemische Synthese

This compound: dient als Baustein in der chemischen Synthese. Es ist an verschiedenen Synthesewegen beteiligt und trägt zur Herstellung komplexer organischer Moleküle für Forschung und industrielle Anwendungen bei .

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Standard oder Referenzmaterial in der Chromatographie und Spektroskopie verwendet. Ihre klar definierten Eigenschaften machen sie für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden geeignet .

Biowissenschaften

In den Biowissenschaften wird This compound in der biochemischen Forschung zur Untersuchung der Zellbiologie und Biochemie verwendet. Es kann verwendet werden, um biochemische Pfade zu untersuchen oder als Reagenz bei der Synthese biologisch relevanter Moleküle .

Umweltstudien

Umweltstudien verwenden diese Verbindung, um ihr Verhalten und ihre Auswirkungen auf Ökosysteme zu verstehen. Die Forschung kann sich auf ihren biologischen Abbau, ihre Persistenz in der Umwelt oder ihr Potenzial als Umweltkontaminant konzentrieren .

Biochemie

In der Biochemie ist This compound wichtig für die Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen. Es kann in enzymatischen Tests als Substrat oder Inhibitor wirken und hilft bei der Erforschung biochemischer Prozesse .

Industrielle Anwendungen

Industriell findet This compound Anwendung bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien. Seine Brom- und Nitrilgruppen sind reaktive Stellen, die weitere chemische Umwandlungen ermöglichen, wodurch es in der industriellen Chemie wertvoll wird .

Safety and Hazards

The compound has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

5-bromo-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJCCSONEBUNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678582 | |

| Record name | 5-Bromo-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173897-86-3 | |

| Record name | 5-Bromo-6-methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1531113.png)

![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)

![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)